REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][OH:13].C(=O)([O-])[O-].[Na+].[Na+]>CO>[Cl:8][C:7]1[C:2]([O:13][CH2:12][C:11]([O:15][CH3:16])=[O:14])=[N:3][C:4]([Cl:10])=[C:5]([Cl:9])[CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OC
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being removed, as it
|
Type
|
CUSTOM
|
Details
|
formed, through a distillation head
|
Type
|
DISTILLATION
|
Details
|
6.5 g of methanol distillate was collected
|
Type
|
ADDITION
|
Details
|
This distillate, along with 64.0 g of additional methanol was added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
anhydrous hydrogen chloride was sparged in slowly, until the solution
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed at 70° C. for two more hours, and volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in a vacuum
|
Type
|
CUSTOM
|
Details
|
One hundred and eighteen grams of methanol and methyl glycolate were recovered
|
Type
|
EXTRACTION
|
Details
|
to extract the ester
|
Type
|
WASH
|
Details
|
After washing the resulting perchloroethylene solution with water
|
Type
|
TEMPERATURE
|
Details
|
cooling to 20° C.
|
Type
|
CUSTOM
|
Details
|
crystals of the product precipitated
|
Type
|
FILTRATION
|
Details
|
These crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)Cl)OCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.15 mol | |
AMOUNT: MASS | 41.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |